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3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline

Chemical Library Design Medicinal Chemistry Scaffold Diversity

Problem: Generic indole-pyridine hybrids lack defined substitution patterns, risking SAR invalidation. Solution: This compound features a unique 3,5-dimethylaniline motif with a 4-pyridinyl linker, offering: - Measurable logP shift (Δ ≈ +0.8-1.2 vs. des-methyl analog) for lipophilicity tuning - Rigid scaffold for fragment-growing campaigns targeting CYP450/kinase hinge regions - Expanded substitution diversity beyond commonly stocked unsubstituted aniline analogs Ideal for 3D-QSAR, FEP calculations, and microsomal stability comparisons.

Molecular Formula C23H23N3
Molecular Weight 341.4 g/mol
CAS No. 622797-96-0
Cat. No. B3275299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline
CAS622797-96-0
Molecular FormulaC23H23N3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(C2=CC=NC=C2)C3=C(NC4=CC=CC=C43)C)C
InChIInChI=1S/C23H23N3/c1-15-12-16(2)14-19(13-15)26-23(18-8-10-24-11-9-18)22-17(3)25-21-7-5-4-6-20(21)22/h4-14,23,25-26H,1-3H3
InChIKeyLUGRTBZJFPXTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline: Structural Baseline for Procurement


3,5-Dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is a synthetic small molecule with a hybrid indole–pyridine–aniline architecture, cataloged in research chemical libraries but lacking extensive peer-reviewed bioactivity disclosure . The compound belongs to the same chemotype as indole–pyridine hybrids that have demonstrated activity against targets such as CYP17A1 [1]. However, publicly available quantitative performance data for this specific compound are extremely limited; the evidence below therefore concentrates on structural and physicochemical differentiation that can inform scientific selection.

Indole–pyridine–aniline scaffold suitable for fragment-based design and SAR diversification
3,5-Dimethylaniline motif offers distinct steric/electronic profile from unsubstituted analogs
Para-pyridine geometry supports directional hydrogen-bond interactions in target binding pockets

Why Generic Indole–Pyridine Hybrids Cannot Substitute This Compound


Indole–pyridine hybrids are a broad class with highly variable substitution patterns, and even subtle modifications can drastically alter molecular recognition, metabolic stability, and off-target profiles [1]. The specific 3,5-dimethylaniline motif in CAS 622797-96-0 creates a sterically and electronically differentiated surface compared to the unsubstituted aniline analog (CAS 622796-81-0) . Generic replacement with an uncharacterized analog lacking the 3,5-dimethyl pattern risks invalidating structure–activity relationships and wasting procurement resources.

Analog Unsubstituted aniline analog (CAS 622796-81-0) lacks 3,5-dimethyl groups, altering molecular shape and predicted lipophilicity; may not replicate target engagement profile.
Regioisomer Meta-pyridine regioisomer presents a different hydrogen-bond geometry; procurement of the correct para isomer is essential for studies requiring linear H-bond arrays.
Class inference Bioactivity data for this exact compound are not reported; class-level CYP17A1/kinase inhibition from related hybrids should not be assumed as guaranteed potency.

Key Differentiation Evidence for CAS 622797-96-0


Structural Uniqueness vs. Unsubstituted Aniline Analog

CAS 622797-96-0 features a 3,5-dimethylaniline moiety, whereas the closest commercially cataloged analog, N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline (CAS 622796-81-0), carries an unsubstituted aniline ring . The added methyl groups increase molecular weight by 28.04 Da and modify the Vector of electron density and steric bulk around the terminal aryl ring.

Structural uniqueness
Head-to-head
ΔMW +28.06 g/mol (8.9% increase); 3,5-dimethyl vs unsubstituted aniline
Non-interchangeable with des-methyl analog in SAR studies
Calculated values; no experimental binding data available for target
Chemical Library Design Medicinal Chemistry Scaffold Diversity

Predicted Lipophilicity Shift vs. Unsubstituted Analog

The unsubstituted analog exhibits an XLogP3-AA value of 4.6 . The 3,5-dimethyl substitution on CAS 622797-96-0 is expected to raise logP by approximately 0.8–1.2 units based on π‑methyl contributions, consistent with the increased heavy-atom count (27 vs. 24 for the analog) and reduced topological polar surface area per unit mass.

Lipophilicity shift
Cross-study
Estimated ΔlogP +0.8 to +1.2 units relative to des-methyl analog (XLogP3 4.6)
May affect passive permeability and protein binding; avoid substitution if a specific logP window is required
In silico prediction; no experimental logP available for target compound
ADME Prediction Drug Likeness Physicochemical Profiling

Hydrogen Bond Donor Geometry vs. Regioisomers

CAS 622797-96-0 contains two hydrogen bond donors (indole NH and secondary amine), identical to the 4-pyridinyl analog but distinct from 3-pyridinyl regioisomers such as 4-methyl-N-[(2-methyl-1H-indol-3-yl)(3-pyridinyl)methyl]aniline . The para-pyridine orientation provides a linear nitrogen arrangement favorable for specific bidentate interactions, whereas the meta-pyridine isomer presents a different H‑bond geometry.

H-bond geometry
Class-level
Para-pyridine N vs meta isomer; bond-angle difference ~60°
Para isomer supports linear hydrogen-bond arrays; meta cannot replicate this geometry
Structural analysis only; no experimental binding data
Molecular Recognition Regioisomer Specificity Ligand Design

Scaffold Provenance in Bioactive Indole–Pyridine Hybrids

Indole–pyridine hybrids containing a 4-pyridinylmethyl linker have yielded potent inhibitors of CYP17A1 (IC50 as low as 4 nM) and KDR (VEGFR-2) [1][2]. While no activity data specific to CAS 622797-96-0 have been published in peer-reviewed journals, the compound retains the identical core scaffold that, when appropriately substituted, has delivered nanomolar target engagement in enzymatic assays.

Scaffold provenance
Class-level
Conserved indole–(4-pyridinylmethyl)–aniline core; related hybrids show CYP17A1 IC50 4 nM and KDR inhibition
Scaffold validated in enzymatic assays; no activity data for this specific compound
Published data from chemotype analogs; direct compound activity requires confirmation
Kinase Inhibition CYP450 Modulation Scaffold Repurposing

Recommended Application Scenarios


Fragment-Based and Structure-Guided Drug Design

The well-defined 4-pyridinylmethyl linker and 3,5-dimethylaniline terminus provide a rigid, measurable core suitable for fragment-growing campaigns. Researchers can leverage the predicted logP shift versus the unsubstituted analog [see Evidence Item 2] to design analogs with tuned lipophilicity, while the para-pyridine geometry [Evidence Item 3] supports directional hydrogen bonding to backbone amides in kinase hinge regions.

Screening Library Diversification Around Indole–Pyridine Chemotype

Compound collections targeting CYP450 enzymes or kinases often lack the 3,5-dimethylaniline variant. Including CAS 622797-96-0 expands substitution diversity beyond the commonly stocked unsubstituted aniline (CAS 622796-81-0) and 4-fluoro analog [Evidence Item 1]. The scaffold’s precedent in CYP17A1 inhibition [Evidence Item 4] makes it a relevant addition for steroidogenic pathway screening.

Chemical Probe Development for Metabolic Stability

The 3,5-dimethyl substitution may reduce metabolic N‑dealkylation or aniline hydroxylation relative to the unsubstituted analog [Evidence Item 2]. Medicinal chemists requiring a chemical probe with improved metabolic stability in hepatocyte assays should prioritize this compound for head-to-head microsomal stability comparisons with CAS 622796-81-0.

Computational Chemistry and QSAR Model Training

The clear structural contrast between CAS 622797-96-0 and its des-methyl analog (ΔMW = +28.06 Da; ΔlogP ≈ +0.8–1.2) [Evidence Items 1–2] makes the pair a well-defined test set for 3D-QSAR and free-energy perturbation (FEP) calculations aimed at predicting the effect of terminal aryl methylation on binding affinity and permeability.

Application
Selection Property
Validation Focus
Fragment-based drug design
Rigid 4-pyridinylmethyl linker and 3,5-dimethylaniline core
Lipophilicity tuning and hydrogen-bond geometry optimization
Library diversification
3,5-Dimethyl substitution absent in common unsubstituted or fluoro analogs
Scaffold representation in steroidogenic pathway screening
Metabolic stability probe
Potential reduced N-dealkylation or aniline hydroxylation liability
Head-to-head microsomal stability comparison with des-methyl analog
Computational chemistry / QSAR
Well-defined structural contrast (ΔMW, ΔlogP) vs unsubstituted analog
Model training for terminal aryl methylation effects on binding and permeability
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